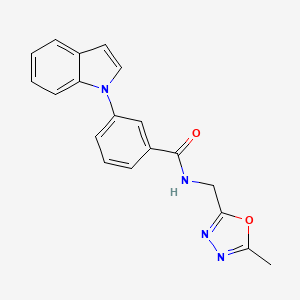

3-(1H-indol-1-yl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-indol-1-yl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2/c1-13-21-22-18(25-13)12-20-19(24)15-6-4-7-16(11-15)23-10-9-14-5-2-3-8-17(14)23/h2-11H,12H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVHBOELLXYZVND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)CNC(=O)C2=CC(=CC=C2)N3C=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(1H-indol-1-yl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)benzamide is a hybrid molecule that incorporates an indole moiety and a 1,3,4-oxadiazole ring. Both structural components are known for their significant biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Key Features:

- Indole Moiety : Known for its role in various biological processes and interactions with multiple receptors.

- Oxadiazole Ring : Exhibits a broad spectrum of biological activities including anticancer and antimicrobial properties.

The mechanism of action for this compound involves several pathways:

- Receptor Interaction : The indole structure allows for high-affinity binding to various biological receptors which can modulate cellular signaling pathways.

- Inhibition of Cellular Processes : The oxadiazole component is implicated in inhibiting key cellular processes such as proliferation and survival in cancer cells .

- Cytotoxicity : The compound has shown promising results in vitro against several cancer cell lines, suggesting its potential as an anticancer agent .

Cytotoxicity Studies

A series of studies have evaluated the cytotoxic effects of the compound on various cancer cell lines. Below is a summary table of IC50 values (the concentration required to inhibit cell growth by 50%) for different cell lines:

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| SKOV-3 (Ovarian) | 23.69 | |

| PC-3 (Prostate) | 73.05 | |

| HeLa (Cervical) | 64.66 | |

| THP-1 (Leukemia) | 39.08 |

These values indicate that the compound exhibits significant cytotoxicity against ovarian carcinoma cells, with moderate activity against other types.

Case Study 1: Anticancer Activity

In a study examining the efficacy of various indole derivatives, this compound was found to significantly inhibit the growth of SKOV-3 cells in a dose-dependent manner. The study concluded that the compound could serve as a lead for developing new anticancer therapies targeting ovarian cancer .

Case Study 2: Antimicrobial Properties

Research into the antimicrobial effects of oxadiazole derivatives indicated that compounds similar to this compound possess notable antibacterial activity. Further studies are needed to elucidate the specific mechanisms by which this compound exerts its antimicrobial effects .

Scientific Research Applications

Anticancer Properties

The compound has shown significant promise as an anticancer agent. Research indicates that derivatives of oxadiazoles, including those related to indole structures, exhibit potent anticancer activities.

Case Studies

A notable case study involved a series of synthesized oxadiazole derivatives that were screened for anticancer activity. Among these, compounds with similar structural features to 3-(1H-indol-1-yl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)benzamide exhibited significant growth inhibition against various cancer types .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound may also possess anti-inflammatory effects. The indole and oxadiazole rings are known for their ability to modulate inflammatory pathways.

Research Findings

Studies suggest that compounds with indole and oxadiazole structures can inhibit pro-inflammatory cytokines and reduce inflammation in animal models . This opens avenues for exploring the compound's potential in treating inflammatory diseases.

Neuroprotective Effects

Recent investigations have suggested that derivatives of 1H-indoles and oxadiazoles may offer neuroprotective benefits. For instance, compounds similar to this compound were tested for their protective effects against oxidative stress in neuronal cells.

Experimental Evidence

In vitro studies have indicated that certain derivatives can protect neuronal cells from oxidative damage induced by harmful agents like glutathione depletion . This suggests potential applications in neurodegenerative diseases.

Synthesis and Structure Activity Relationship (SAR)

Understanding the synthesis and structure activity relationship of this compound is crucial for optimizing its biological activity.

Synthetic Routes

The synthesis typically involves:

- Formation of the indole ring through Fischer indole synthesis.

- Creation of the oxadiazole ring via cyclization reactions.

This multi-step synthesis allows for the introduction of various substituents that can enhance biological activity .

Q & A

Basic: What synthetic methodologies are most effective for preparing 3-(1H-indol-1-yl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)benzamide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves coupling an indole-containing benzoyl chloride with a 5-methyl-1,3,4-oxadiazole methylamine derivative. Key steps include:

- Oxadiazole Formation : Cyclization of thiosemicarbazides using dehydrating agents like POCl₃ or H₂SO₄ (common in 1,3,4-oxadiazole synthesis) .

- Amide Coupling : Use of coupling agents such as EDCI or HOBt to link the benzamide and oxadiazole moieties .

- Optimization : Reaction temperature (60–80°C), solvent polarity (e.g., DMF or THF), and pH control (neutral to mildly acidic) are critical for yields >40% .

- Purity Assessment : HPLC (e.g., 95–99% purity) and NMR (¹H/¹³C) confirm structural integrity .

Basic: What preliminary biological screening assays are recommended for evaluating this compound’s bioactivity?

Answer:

Initial screening should focus on:

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to oxadiazole analogs .

- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), noting IC₅₀ values relative to controls like cisplatin .

- Anti-inflammatory Activity : COX-2 inhibition assays or TNF-α suppression in macrophage models .

- Data Interpretation : Cross-validate results with structural analogs (e.g., trifluoromethyl or methoxy substituents) to identify activity trends .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacological profile?

Answer:

SAR strategies include:

- Substituent Modulation :

- Bioisosteric Replacement : Replace the oxadiazole with 1,2,4-triazole to assess impact on kinase inhibition .

- Pharmacokinetic Profiling : LogP adjustments (e.g., adding polar groups) to meet Lipinski’s criteria (logP <5) .

- Case Study : Analog 3-(trifluoromethyl)benzamide derivatives showed 2× higher anticancer activity than unsubstituted variants .

Advanced: What analytical techniques are critical for resolving contradictions in reported biological data across similar compounds?

Answer:

Discrepancies (e.g., variable MIC or IC₅₀ values) arise from structural nuances. Mitigation approaches:

- Structural Confirmation : X-ray crystallography (e.g., orthorhombic crystal systems ) or high-resolution MS to rule out impurities.

- Target Engagement Assays : Surface plasmon resonance (SPR) or ITC to measure binding affinity to proposed targets (e.g., Ca²⁺/calmodulin ).

- Metabolic Stability Testing : Microsomal assays (e.g., liver microsomes) to account for rapid degradation in inactive analogs .

- Example : In oxadiazole derivatives, 4-methoxy substitution increased antimicrobial activity by 40% compared to 4-chloro .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Answer:

- Docking Studies : Use AutoDock Vina to simulate binding to enzymes like COX-2 or EGFR. For example, the indole moiety may form π-π interactions with hydrophobic pockets .

- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (e.g., GROMACS) .

- ADMET Prediction : Tools like SwissADME predict BBB permeability (e.g., TPSA <90 Ų favors CNS penetration) .

- Case Study : Analogous compounds with morpholino sulfonyl groups showed enhanced solubility (>2 mg/mL in PBS) .

Methodological: What strategies improve yield and scalability in multi-step syntheses of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.